7-Methyl-2,3-dihydro-benzo[1,4]dioxin-6-ylamine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
It is primarily synthesized for research purposes rather than large-scale industrial applications .
Chemical Reactions Analysis
Types of Reactions
7-Methyl-2,3-dihydro-benzo[1,4]dioxin-6-ylamine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may yield corresponding amines .
Scientific Research Applications
7-Methyl-2,3-dihydro-benzo[1,4]dioxin-6-ylamine is used in various scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 7-Methyl-2,3-dihydro-benzo[1,4]dioxin-6-ylamine include:
- 7-(1H-pyrrol-1-yl)-2,3-dihydro-benzo[1,4]dioxin-6-ylamine
- 7-Hydroxy-2,8-dimethyl-3-(7-methyl-2,3-dihydro-benzo[1,4]dioxin-6-yl)-chromen-4-one
Uniqueness
This compound is unique due to its specific molecular structure, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
7-methyl-2,3-dihydro-1,4-benzodioxin-6-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-6-4-8-9(5-7(6)10)12-3-2-11-8/h4-5H,2-3,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARAHLXHMPGGAEQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1N)OCCO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701257221 |
Source
|
Record name | 2,3-Dihydro-7-methyl-1,4-benzodioxin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701257221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59820-84-7 |
Source
|
Record name | 2,3-Dihydro-7-methyl-1,4-benzodioxin-6-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59820-84-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Dihydro-7-methyl-1,4-benzodioxin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701257221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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